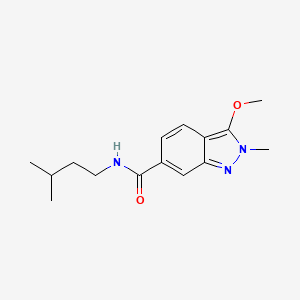![molecular formula C24H30N2O3S B13107150 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonamide” is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide” typically involves multiple steps:
Formation of the Amino Alcohol: The starting material, 2-amino-1,2-diphenylethanol, can be synthesized through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.
Sulfonamide Formation: The amino alcohol is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Cyclization: The final step involves the cyclization of the sulfonamide with 7,7-dimethylbicyclo[2.2.1]heptan-2-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, given the compound’s unique structure.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide: shares structural similarities with other sulfonamides and bicyclic compounds.
Sulfonamides: Known for their antibacterial properties and use in drug development.
Bicyclic Compounds: Often used in the synthesis of complex organic molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C24H30N2O3S |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
InChI |
InChI=1S/C24H30N2O3S/c1-23(2)19-13-14-24(23,20(27)15-19)16-30(28,29)26-22(18-11-7-4-8-12-18)21(25)17-9-5-3-6-10-17/h3-12,19,21-22,26H,13-16,25H2,1-2H3/t19?,21-,22-,24?/m0/s1 |
InChI Key |
ITNLZZDQOMWQDT-AAPHQNIHSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


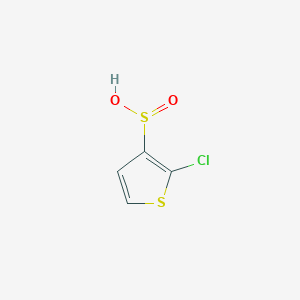
![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
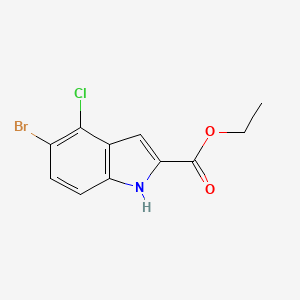

![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)

![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
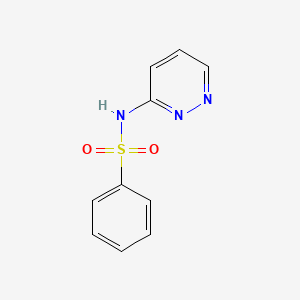
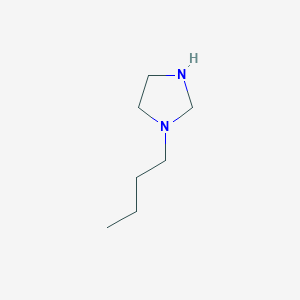
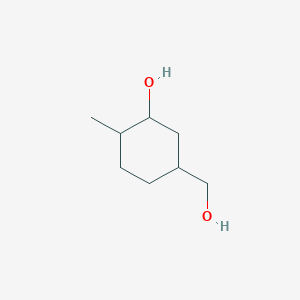
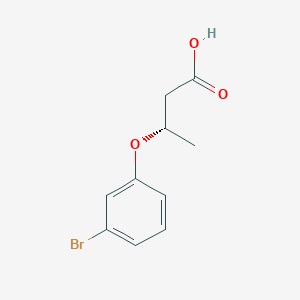
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
